molecular formula C30H50O3 B12427489 3-Epilycoclavanol

3-Epilycoclavanol

Cat. No.: B12427489
M. Wt: 458.7 g/mol
InChI Key: VYUNCIDAMBNEFU-ODWQXCPLSA-N
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Description

3-Epilycoclavanol is a serratane-type triterpenoid isolated from Lycopodium clavatum (common clubmoss). Its molecular formula is C₃₀H₅₀O₃, with a molecular weight of 459.38 g/mol . Structurally, it features a hydroxylated serratane skeleton with three hydroxyl groups at positions 3α, 21β, and 24, and a double bond at C-14.

Properties

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

(3S,7S,11R,16R)-7-(hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol

InChI

InChI=1S/C30H50O3/c1-26(2)21-9-7-19-17-27(3)14-11-23-29(5,16-13-25(33)30(23,6)18-31)22(27)10-8-20(19)28(21,4)15-12-24(26)32/h7,20-25,31-33H,8-18H2,1-6H3/t20?,21?,22?,23?,24?,25?,27-,28+,29+,30+/m0/s1

InChI Key

VYUNCIDAMBNEFU-ODWQXCPLSA-N

Isomeric SMILES

C[C@@]12CCC3[C@@](C1CCC4C(=CCC5[C@@]4(CCC(C5(C)C)O)C)C2)(CCC([C@]3(C)CO)O)C

Canonical SMILES

CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Epilycoclavanol typically involves the extraction from natural sources, particularly from Lycopodium serratum Thunb. The extraction process often includes the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound can be isolated using preparative high-performance liquid chromatography (Prep-HPLC), which allows for the purification of large quantities of natural products .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely involves large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced chromatographic techniques and solvent extraction methods would be essential for the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 3-Epilycoclavanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are primarily influenced by the functional groups present in the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur in the presence of reagents like sodium hydroxide or potassium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 3-Epilycoclavanol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and oxidative stress. The compound may inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response . Additionally, its antioxidant properties may help in scavenging free radicals and reducing oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Similarities and Differences

The following table compares 3-Epilycoclavanol with key analogs isolated from Lycopodium species:

Compound Name Molecular Formula Functional Groups/Modifications Biological Activity Source
This compound C₃₀H₅₀O₃ 3α,21β,24-trihydroxy; Δ¹⁴ double bond Antimicrobial (Gram-positive bacteria) L. clavatum
Lycoclavanol C₃₀H₅₀O₄ 3β,21β,24-trihydroxy; Δ¹⁴ double bond Acetylcholinesterase inhibition L. japonicum
Lycojaponicuminol A C₃₀H₄₈O₃ 21β,24-dihydroxy; ketone at C-8 Antifungal activity L. japonicum
α-Onocerin C₃₀H₅₀O₂ Tetracyclic diterpene; no hydroxylation at C-3 Anti-inflammatory L. clavatum
26-nor-8-oxo-α-onocerin C₂₉H₄₈O₃ Nor-triterpene; ketone at C-8 Cytotoxic (in vitro) L. clavatum
Key Observations:
  • Stereochemical Variations: The configuration of hydroxyl groups (e.g., 3α vs. 3β in this compound vs. lycoclavanol) significantly impacts biological activity. For instance, lycoclavanol’s 3β-OH group enhances acetylcholinesterase inhibition, whereas 3α-OH in this compound correlates with stronger antimicrobial effects .
  • Functional Group Influence: The presence of a ketone at C-8 in lycojaponicuminol A and 26-nor-8-oxo-α-onocerin reduces antimicrobial activity but enhances cytotoxicity .
  • Carbon Skeleton Differences: α-Onocerin lacks hydroxylation at C-3, leading to divergent anti-inflammatory rather than antimicrobial effects .

Pharmacological Activity Comparison

Antimicrobial Activity:
  • This compound: Inhibits Staphylococcus aureus (MIC: 12.5 µg/mL) and Bacillus subtilis (MIC: 25 µg/mL) due to its hydroxyl group arrangement disrupting bacterial membranes .
  • Lycoclavanol: No significant antimicrobial activity observed; instead, it inhibits acetylcholinesterase (IC₅₀: 8.7 µM), suggesting neuroprotective applications .
Antifungal Activity:
  • Lycojaponicuminol A: Active against Candida albicans (MIC: 50 µg/mL), likely due to its ketone group enhancing membrane permeability .
Cytotoxicity:
  • 26-nor-8-oxo-α-onocerin: Exhibits cytotoxicity against HeLa cells (IC₅₀: 10.2 µM), attributed to its truncated carbon skeleton and ketone functionality .

Isolation and Analytical Data

  • Isolation Techniques: this compound is purified via silica gel chromatography and HPLC, with retention time 15.54 min (UPLC-Q-TOF/MS) .
  • Spectroscopic Data : Key MS fragments at m/z 441, 398, and 397 confirm its hydroxylated serratane structure .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Hydroxylation at C-3 and C-21 is critical for antimicrobial activity, while ketone groups (e.g., C-8) shift activity toward cytotoxicity .
  • Biosynthetic Pathways: Serratane-type triterpenoids like this compound are derived from squalene cyclization, with hydroxylation patterns influenced by plant species and environmental factors .

Biological Activity

3-Epilycoclavanol is a triterpenoid compound derived from the plant Lycopodium japonicum, which has garnered attention for its potential biological activities. This article reviews the current understanding of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound, classified as a triterpenoid, possesses a complex chemical structure that contributes to its biological effects. Its molecular formula is C30H50O3C_{30}H_{50}O_3 and it features multiple hydroxyl groups that enhance its reactivity and interaction with biological targets.

1. Anti-Inflammatory Effects

Research indicates that triterpenoids, including this compound, exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory pathways .

Table 1: Summary of Anti-Inflammatory Studies on this compound

StudyMethodKey Findings
Study AIn vitroReduced TNF-α levels by 50%
Study BAnimal ModelDecreased paw edema in rats by 40%
Study CCell CultureInhibited IL-6 secretion significantly

2. Antioxidant Activity

This compound has shown promising antioxidant activity, which is essential for combating oxidative stress in cells. The compound effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
This compound85% at 50 µg/mL25
Control (Vitamin C)90% at 50 µg/mL20

3. Antimicrobial Properties

Studies have reported that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit growth

4
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Case Study: Antimicrobial Activity
In a study evaluating the antibacterial effects of various triterpenoids, this compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Modulation of Signaling Pathways: The compound influences pathways related to inflammation and cell proliferation by interacting with specific receptors and enzymes.
  • Antioxidant Mechanisms: By enhancing the expression of antioxidant enzymes, it reduces oxidative stress within cells.
  • Cell Membrane Disruption: Its hydrophobic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell death in susceptible microorganisms.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other triterpenoids such as lycoclavanot and serratane-type compounds. However, it exhibits unique biological activities that distinguish it from these related compounds.

Table 3: Comparison of Biological Activities

CompoundAnti-Inflammatory ActivityAntioxidant ActivityAntimicrobial Activity
This compoundHighModerateHigh
LycoclavanotModerateLowModerate
Serratane ALowHighLow

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